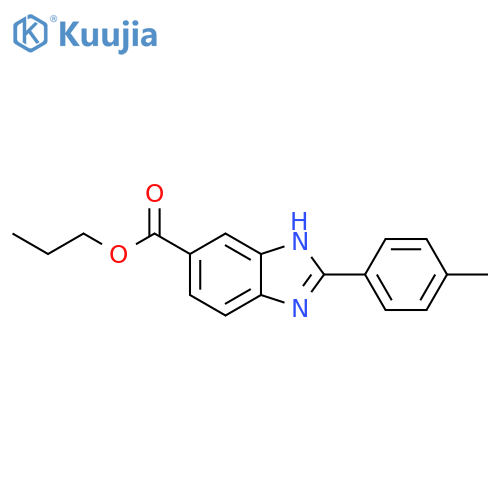Cas no 1416342-51-2 (2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester)

1416342-51-2 structure
商品名:2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester
CAS番号:1416342-51-2
MF:C18H18N2O2
メガワット:294.347724437714
CID:5179790
2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester 化学的及び物理的性質
名前と識別子
-
- 2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester
- 1H-Benzimidazole-6-carboxylic acid, 2-(4-methylphenyl)-, propyl ester
-
- インチ: 1S/C18H18N2O2/c1-3-10-22-18(21)14-8-9-15-16(11-14)20-17(19-15)13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,19,20)
- InChIKey: UCQNQRYQQYCZSR-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(C)C=C2)NC2=CC(C(OCCC)=O)=CC=C2N=1
計算された属性
- せいみつぶんしりょう: 294.137
- どういたいしつりょう: 294.137
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 379
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55A^2
2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM503186-1g |
Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate |
1416342-51-2 | 97% | 1g |
$110 | 2023-02-02 | |
| Chemenu | CM503186-5g |
Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate |
1416342-51-2 | 97% | 5g |
$295 | 2023-02-02 |
2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
1416342-51-2 (2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester) 関連製品
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
